molecular formula C16H16ClNO2 B5062661 N-(4-chlorophenyl)-4-propoxybenzamide

N-(4-chlorophenyl)-4-propoxybenzamide

Cat. No.: B5062661
M. Wt: 289.75 g/mol
InChI Key: WYQBHYIHFZNZGK-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-4-propoxybenzamide is a benzamide derivative characterized by a propoxy group at the para position of the benzamide ring and a 4-chlorophenyl substituent on the amide nitrogen.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-11-20-15-9-3-12(4-10-15)16(19)18-14-7-5-13(17)6-8-14/h3-10H,2,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQBHYIHFZNZGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-4-propoxybenzamide typically involves the reaction of 4-chlorobenzoic acid with propoxyamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-chlorophenyl)-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-chlorobenzoic acid derivatives.

    Reduction: Formation of N-(4-chlorophenyl)-4-propoxybenzylamine.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-4-propoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications on the Benzamide Ring

  • 4-Propoxy vs. 2-Methoxy-4-Methyl Substitution: N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide () replaces the propoxy group with methoxy and methyl groups. The methoxy group’s electron-donating nature contrasts with the propoxy chain’s moderate hydrophobicity, which may influence receptor binding or metabolic stability.
  • Sulfamoyl and Nitro Substituents :
    Derivatives like 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(aryl)-4-nitrobenzamide () introduce sulfamoyl and nitro groups, enhancing inhibitory activity against α-glucosidase and α-amylase. These electron-withdrawing groups increase polarity compared to the alkoxy group in the target compound, suggesting divergent biological targets .

Halogen Substitution Effects

  • 4-Chlorophenyl vs. Other Halogens: N-(4-Halophenyl)maleimides (e.g., F, Cl, Br, I; ) demonstrate that halogen size minimally impacts inhibitory potency (IC50 values: 4.34–7.24 μM).
  • Bromophenyl Analogs :
    N-(4-Bromophenyl)benzamide derivatives () are synthesized via acid chloride reactions, highlighting interchangeable halogen substituents in medicinal chemistry. Bromine’s larger atomic radius may enhance van der Waals interactions in protein binding compared to chlorine .

Alkoxy Chain Variations

  • Propoxy vs. In contrast, the saturated propoxy chain in the target compound may confer greater conformational flexibility and lipophilicity .

Crystallographic and Physical Properties

  • Methoxy Substitution Position: N-(2-Methoxyphenyl)-4-chlorobenzamide () crystallizes in a monoclinic system (space group Cc), with methoxy at the ortho position inducing steric hindrance. This contrasts with para-substituted analogs, where substituent positioning significantly affects molecular packing and melting points .

Enzyme Inhibition and Receptor Modulation

  • Neuronal Nicotinic Receptor Modulation: Compound 27 (), a pyridinylamino analog of the target compound, acts as a negative allosteric modulator of neuronal nicotinic receptors. The pyridine ring may enhance π-stacking interactions compared to simpler phenyl groups, though both share the 4-propoxybenzamide core .
  • Antioxidant Activity :
    Hydroxamic acids like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () exhibit antioxidant properties, but benzamides like the target compound are more commonly associated with enzyme inhibition, underscoring functional group-dependent bioactivity .

Data Tables

Table 2: Physical Properties of Crystalline Benzamides

Compound Crystal System Space Group Melting Point (°C) Reference
N-(2-Methoxyphenyl)-4-Cl-benzamide Monoclinic Cc Not reported
Compound in Monoclinic Cc Not reported
Compound 27 () - - 143–146

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